molecular formula C11H9NO2S B1330088 3-(4-Methyl-1,3-thiazol-2-yl)benzoic acid CAS No. 35195-86-9

3-(4-Methyl-1,3-thiazol-2-yl)benzoic acid

Cat. No.: B1330088
CAS No.: 35195-86-9
M. Wt: 219.26 g/mol
InChI Key: WXENPEKCGWEERP-UHFFFAOYSA-N
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Description

3-(4-Methyl-1,3-thiazol-2-yl)benzoic acid is an organic compound that features a thiazole ring attached to a benzoic acid moiety Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Biochemical Analysis

Biochemical Properties

3-(4-Methyl-1,3-thiazol-2-yl)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including this compound, have been shown to exhibit antimicrobial, antifungal, and antiviral activities . These interactions often involve binding to the active sites of enzymes, thereby inhibiting or modulating their activity. The compound’s ability to interact with multiple biomolecules makes it a versatile agent in biochemical research.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to exhibit cytotoxic activities against tumor cell lines . This suggests that this compound may induce apoptosis or inhibit cell proliferation, thereby affecting cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, thiazole derivatives have been shown to inhibit enzymes involved in microbial metabolism, thereby exerting antimicrobial effects . Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact. Studies have shown that thiazole derivatives can exhibit varying degrees of stability and degradation over time . The compound’s effects on cellular function may also change with prolonged exposure, potentially leading to adaptive responses or resistance mechanisms in cells.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low doses may exhibit therapeutic effects, while high doses could lead to toxicity or adverse effects . Understanding the dosage-response relationship is essential for determining the compound’s safety and efficacy in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of metabolites, thereby influencing the compound’s overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, which can impact its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall efficacy in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methyl-1,3-thiazol-2-yl)benzoic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylthiazole with a benzoic acid derivative under acidic or basic conditions. The reaction can be catalyzed by various agents, such as phosphorus oxychloride or polyphosphoric acid, to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps like nitration, reduction, and cyclization, followed by purification techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methyl-1,3-thiazol-2-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-Methyl-1,3-thiazol-2-yl)benzoic acid largely depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. The thiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

Uniqueness: 3-(4-Methyl-1,3-thiazol-2-yl)benzoic acid is unique due to the presence of both a thiazole ring and a benzoic acid moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-methyl-1,3-thiazol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c1-7-6-15-10(12-7)8-3-2-4-9(5-8)11(13)14/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXENPEKCGWEERP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60188696
Record name Benzoic acid, 3-(4-methyl-2-thiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35195-86-9
Record name Benzoic acid, 3-(4-methyl-2-thiazolyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035195869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3-(4-methyl-2-thiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-methyl-1,3-thiazol-2-yl)benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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